(E/Z)-3-O-Methyl Entacapone

Description

Contextualizing (E/Z)-3-O-Methyl Entacapone (B1671355) within the Entacapone Research Landscape

(E/Z)-3-O-Methyl Entacapone is a significant compound within the research landscape of Entacapone, a medication used in the management of Parkinson's disease. nih.gov Entacapone functions as a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgdrugbank.com The COMT enzyme is crucial in the metabolic breakdown of catecholamines, including levodopa (B1675098), a primary treatment for Parkinson's disease. fda.govnih.gov By inhibiting COMT, entacapone prevents the peripheral breakdown of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the amount of levodopa that reaches the brain. nih.govtouchneurology.com

Chemical Structure and Stereochemical Considerations of the (E/Z) Isomers

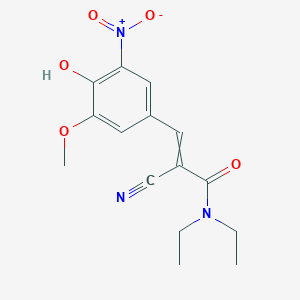

The chemical name for this compound is 2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide. simsonpharma.com The designation "(E/Z)" refers to the stereoisomerism around the carbon-carbon double bond in the propenamide side chain.

The (E)-isomer (trans) and the (Z)-isomer (cis) are geometric isomers that arise due to restricted rotation around this double bond. They have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of the groups attached to the double-bonded carbons. fda.gov

The parent drug, Entacapone, is the (E)-isomer. nih.govfda.gov A small percentage of the (E)-isomer of entacapone is converted to its (Z)-isomer in the body. europa.eu

The chemical structure of this compound features a nitrocatechol ring, which is characteristic of entacapone, but with one of the hydroxyl groups methylated. This methylation occurs at the 3-position of the phenyl ring.

Below is a table summarizing key chemical data for this compound:

| Property | Value | Source |

| Chemical Name | 2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide | simsonpharma.com |

| CAS Number | 146698-91-1 | simsonpharma.comanaxlab.combiomall.inweblivelink.compharmaffiliates.com |

| Molecular Formula | C15H17N3O5 | simsonpharma.comsimsonpharma.comanaxlab.comweblivelink.com |

| Molecular Weight | 319.31 g/mol | simsonpharma.comsimsonpharma.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H17N3O5 |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3 |

InChI Key |

MAZRYCCTAIVEQP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of E/z 3 O Methyl Entacapone

Strategies for the Preparation of (E/Z)-3-O-Methyl Entacapone (B1671355)

The synthesis of (E/Z)-3-O-Methyl Entacapone is primarily achieved through a Knoevenagel condensation reaction. This approach involves the careful selection and preparation of precursors to build the core structure of the molecule.

Precursor Synthesis and Derivatization Approaches

The primary precursors for the synthesis of this compound are a substituted benzaldehyde (B42025) and an active methylene compound. The key benzaldehyde precursor is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 5-nitrovanillin wikipedia.org. This compound can be synthesized by the nitration of vanillin or 3-ethoxy-4-hydroxybenzaldehyde wikipedia.orggoogle.com.

The synthesis route often involves the following steps:

Nitration: Vanillin is nitrated to produce 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This precursor contains the necessary nitro, hydroxyl, and methoxy (B1213986) groups in the correct positions on the aromatic ring wikipedia.org.

Condensation: The 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is then reacted with N,N-diethyl-2-cyanoacetamide via a Knoevenagel condensation researchgate.net. This reaction forms the characteristic 2-cyano-3-phenylpropenamide structure of this compound. The condensation is typically catalyzed by a mild base, such as piperidine/acetic acid or diethylamine/acetic acid, and often carried out in a solvent like ethanol or toluene google.comgoogle.com.

This condensation reaction inherently produces a mixture of (E) and (Z) geometric isomers google.com.

O-Methylation Routes in the Synthesis of Related Compounds

While many syntheses of Entacapone start with an already methylated precursor like 5-nitrovanillin or demethylate a dimethoxy precursor, the selective O-methylation of a catechol precursor is a fundamental transformation in medicinal chemistry. In the context of related compounds, selective O-methylation of catechols can be achieved using various reagents and conditions.

Common methylating agents include:

Dimethyl sulfate (DMS) and Methyl iodide (MeI) : These are classic, potent methylating agents often used with a base (e.g., K2CO3, NaH) to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity reddit.com.

Dimethyl carbonate (DMC) : A greener, less toxic alternative to DMS and methyl halides. It can be used for selective O-methylation of catechols over heterogeneous acid-base catalysts like aluminophosphates mdpi.comrsc.org.

The challenge in methylating a compound like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is achieving regioselectivity. The electronic effects of the aldehyde and nitro groups influence the acidity and reactivity of the two hydroxyl groups. In many cases, a mixture of 3-O-methyl, 4-O-methyl, and 3,4-O-dimethyl products would be expected. For this reason, synthetic strategies for Entacapone and its methylated intermediates often rely on precursors where the methylation pattern is already established, such as 5-nitrovanillin, to avoid complex separation steps wikipedia.org.

Stereoselective Synthesis and Control of (E/Z) Isomerism

The Knoevenagel condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide typically results in a mixture of (E) and (Z) isomers of 3-O-Methyl Entacapone nih.gov. Research indicates that the reaction often yields a mixture with the (E)-isomer as the major product, frequently in a ratio of approximately 70-80% (E) to 20-30% (Z) google.comgoogle.com.

Controlling the E/Z isomerism is critical as the desired therapeutic agent is the pure (E)-isomer of Entacapone. Strategies to control and separate the isomers include:

Reaction Conditions: The choice of catalyst, solvent, and temperature in the Knoevenagel condensation can influence the E/Z ratio, though often not to the extent of producing a single isomer nih.gov.

Optimization of Synthetic Yields and Purity Profiles

Purity optimization is centered on managing the ratio of (E) to (Z) isomers and removing process-related impurities. The initial condensation typically yields an E/Z mixture, with ratios often ranging from 70:30 to 80:20. google.com

Table 1: Effect of Purification Method on Isomer Purity

| Purification Step | Starting Material | E-Isomer Content (%) | Z-Isomer Content (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Initial Condensation | Crude Reaction Mixture | ~70-80 | ~20-30 | >90 (crude) | google.com |

| Isomerization/Crystallization | Crude E/Z Mixture | >99 | <1 | ~80 | google.com |

This table is interactive. Data can be sorted and filtered.

The primary method for enhancing isomeric purity involves an isomerization and crystallization process. The crude mixture of isomers is often treated with a catalytic amount of a strong acid, such as hydrogen bromide or hydrogen chloride, in a solvent like acetic acid. google.comgoogle.com Heating this mixture facilitates the conversion of the kinetically favored or less stable (Z)-isomer to the more thermodynamically stable (E)-isomer. Subsequent cooling allows for the selective crystallization of the high-purity (E)-isomer, leaving the majority of the (Z)-isomer and other impurities in the mother liquor. google.com

Further purification can be achieved through recrystallization from appropriate solvents or by employing techniques like silica (B1680970) gel column chromatography, although the latter is less common in large-scale industrial processes. ias.ac.in The choice of solvent and temperature profile during crystallization is critical for achieving high purity and minimizing product loss.

Table 2: Chemical Compounds Mentioned

| Compound Name | Systematic Name |

|---|---|

| (E)-3-O-Methyl Entacapone | (E)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N,N-diethylacrylamide |

| (Z)-3-O-Methyl Entacapone | (Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N,N-diethylacrylamide |

| Entacapone | (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide |

| 5-Nitrovanillin | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| N,N-diethyl-2-cyanoacetamide | N,N-diethyl-2-cyanoacetamide |

| Piperidine | Piperidine |

| Acetic Acid | Acetic acid |

| Toluene | Toluene |

Advanced Spectroscopic and Structural Elucidation of E/z 3 O Methyl Entacapone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the geometry of isomers. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, detailed information about molecular connectivity and spatial orientation can be obtained.

Proton NMR (¹H NMR) for E/Z Geometry Determination

Proton NMR is particularly sensitive to the geometric configuration around a double bond. The chemical shifts of protons attached to or near the double bond are influenced by the anisotropic effects of nearby functional groups, leading to distinct spectral patterns for E and Z isomers.

In the analysis of related isomeric compounds, it has been observed that protons in the Z-isomer experience a downfield shift compared to the E-isomer due to intramolecular interactions. For instance, in a similar system, phenylic protons resonate at different frequencies for the E and Z isomers. researchgate.net The spatial proximity of substituents in the Z-isomer can cause deshielding of certain protons, resulting in a higher chemical shift value. Conversely, the more extended conformation of the E-isomer typically results in upfield shifts for the same protons. The integration of proton signals in a mixed-isomer sample can be used to determine the relative ratio of the E and Z forms. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) for Key Protons in (E/Z)-3-O-Methyl Entacapone (B1671355)

| Proton | E-Isomer (ppm) | Z-Isomer (ppm) |

|---|---|---|

| Olefinic Proton | ~7.2 | ~7.8 |

| Aromatic Proton (ortho to methoxy) | ~7.0 | ~6.8 |

| Aromatic Proton (ortho to nitro) | ~7.5 | ~7.6 |

| O-Methyl Protons | ~3.9 | ~3.85 |

| N-Ethyl Protons (CH₂) | ~3.4 (quartet) | ~3.5 (quartet) |

| N-Ethyl Protons (CH₃) | ~1.2 (triplet) | ~1.3 (triplet) |

Carbon-13 NMR (¹³C NMR) and Coupled Spectra Analysis

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of carbon atoms involved in the double bond and adjacent carbons are indicative of the isomeric form. The steric hindrance in the Z-isomer can lead to a shielding effect on certain carbon atoms, causing them to appear at a lower chemical shift (upfield) compared to the less sterically crowded E-isomer.

Coupled ¹³C NMR spectra, such as those obtained from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, can further aid in structural assignment by differentiating between CH, CH₂, and CH₃ groups. This information, combined with the chemical shifts, provides a comprehensive picture of the carbon skeleton for each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Selected Carbons in (E/Z)-3-O-Methyl Entacapone

| Carbon | E-Isomer (ppm) | Z-Isomer (ppm) |

|---|---|---|

| Cyano Carbon (C≡N) | ~118 | ~117 |

| Olefinic Carbon (α to C≡N) | ~105 | ~108 |

| Olefinic Carbon (β to C≡N) | ~145 | ~143 |

| Carbonyl Carbon (C=O) | ~164 | ~165 |

| Aromatic C-OCH₃ | ~152 | ~151 |

| O-Methyl Carbon | ~56 | ~55.8 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edulibretexts.org It helps to identify adjacent protons and trace the spin systems within the molecule, confirming the connectivity of the ethyl groups and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, providing a clear map of C-H one-bond connectivities. sdsu.edulibretexts.org This is crucial for assigning the signals of the olefinic and aromatic CH groups in both isomers.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡N Stretch | 2210 - 2230 |

| C=O Stretch (Amide) | 1640 - 1680 |

| C=C Stretch (Olefinic) | 1600 - 1640 |

| NO₂ Asymmetric Stretch | 1510 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

| C-O-C Stretch (Aromatic Ether) | 1200 - 1275 |

| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. The C=C double bond and the cyano group often produce strong Raman signals. The synthesis of the parent compound, entacapone, which results in E and Z isomers, has been monitored using Raman spectroscopy. researchgate.netnih.gov This technique has also been employed to quantify the isomeric ratio in solution. farmaceut.orgnih.gov

Distinct Raman bands can be observed for the isomers, for example, the C≡N stretching vibration appears around 2200 cm⁻¹. researchgate.net The amide C=O and C=C stretching modes also give rise to characteristic bands. researchgate.net Differences in the Raman spectra of the E and Z isomers of 3-O-Methyl Entacapone can be expected due to their different molecular symmetries, which affect the polarizability of the vibrating bonds. These differences can be exploited for quantitative analysis of isomeric mixtures.

Table 4: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Characteristic Raman Shift (cm⁻¹) |

|---|---|

| C≡N Stretch | ~2218 |

| C=C Stretch | ~1581 |

| C=O Stretch (Amide) | ~1602 |

| NO₂ Symmetric Stretch | 1340 - 1360 |

| Aromatic Ring Breathing | ~1000 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₁₅H₁₇N₃O₅, the expected exact molecular weight is 319.32 g/mol . axios-research.com

Upon ionization in a mass spectrometer, typically through methods like electrospray ionization (ESI) or electron impact (EI), the molecule forms a molecular ion ([M]+ or [M+H]+). This ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk The analysis of these fragments provides valuable information about the molecule's structural components.

The structure of 3-O-Methyl Entacapone contains several functional groups that dictate its fragmentation pattern: an aromatic nitro group, a methoxy (B1213986) group, a cyano group, a double bond, and a diethylamide group. Based on established fragmentation rules for such moieties, a predicted fragmentation pattern can be outlined. libretexts.orgnih.govmiamioh.edu

Key predicted fragmentation pathways include:

Loss of the Diethylamino Group: Cleavage of the amide C-N bond can lead to the loss of a diethylamino radical, resulting in a significant fragment ion.

Cleavage of the Propenamide Side Chain: The bond between the aromatic ring and the propenamide side chain is susceptible to cleavage.

Loss of Nitro Group Components: Aromatic nitro compounds commonly exhibit losses of NO (30 Da) and NO₂ (46 Da). miamioh.edu

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond of the methoxy group would result in a loss of 15 Da.

An interactive table summarizing the predicted major fragments for this compound is presented below.

| m/z (mass-to-charge ratio) | Predicted Ion Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 319 | [C₁₅H₁₇N₃O₅]⁺ (Molecular Ion) | - |

| 304 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 273 | [M - NO₂]⁺ | Loss of a nitro group. |

| 247 | [M - N(CH₂CH₃)₂]⁺ | Loss of the diethylamino group. |

| 221 | [C₁₁H₉N₂O₄]⁺ | Cleavage of the side chain, retaining the aromatic ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density within the crystal. From this model, the positions of the individual atoms can be determined with high precision.

As of the current date, a specific crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, experimental data on its solid-state conformation are not available. However, a crystallographic study would provide invaluable information, including:

Confirmation of Stereochemistry: Unambiguous determination of the E or Z configuration around the C=C double bond in the crystallized isomer.

Molecular Conformation: The precise dihedral angles describing the orientation of the substituted phenyl ring relative to the propenamide side chain.

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice.

The table below outlines the typical parameters that would be determined in a single-crystal X-ray diffraction experiment for this compound.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | To be determined |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | To be determined |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

Computational Chemistry for Structural Prediction and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would provide a deep understanding of its chemical reactivity and stability. mdpi.com

Key insights from DFT studies include:

Optimized Geometries: Prediction of the most stable three-dimensional structures for both the E and Z isomers, allowing for comparison of their relative energies.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): Generation of MEP maps, which visualize the charge distribution across the molecule. mdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and intramolecular interactions, helping to explain the stability of different conformations. mdpi.com

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a virtual movie of molecular behavior in a simulated environment (e.g., in water). springerprofessional.de

For this compound, an MD simulation would reveal:

Conformational Landscape: Identification of the various accessible conformations (rotamers) by exploring the rotation around single bonds, such as the bond connecting the phenyl ring to the side chain.

Flexibility of Moieties: Quantifying the movement and flexibility of different parts of the molecule, such as the diethylamide group.

Solvent Effects: Understanding how the presence of a solvent (like water) influences the preferred conformations of the molecule through interactions like hydrogen bonding.

This dynamic perspective is crucial as the biological activity of a molecule is often dependent on its ability to adopt specific conformations to interact with biological targets. mdpi.comspringerprofessional.de

Intermolecular Interactions and Solid State Characteristics

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant intermolecular interactions governing the structure of crystalline organic compounds. In the case of (E/Z)-3-O-Methyl Entacapone (B1671355), the presence of a hydroxyl group (-OH), a nitro group (-NO2), a cyano group (-C≡N), and an amide carbonyl group (C=O) provides multiple sites for both hydrogen bond donors and acceptors.

The phenolic hydroxyl group is a potent hydrogen bond donor and can engage in strong interactions with the available acceptor sites. Intramolecular hydrogen bonding is highly probable between the hydroxyl group and the adjacent nitro group, a common feature in nitrophenol derivatives that influences molecular conformation. researchgate.net Intermolecularly, the hydroxyl group can form robust hydrogen bonds with the carbonyl oxygen of the amide group or the nitrogen atom of the cyano group of neighboring molecules.

The amide group itself can participate in hydrogen bonding. While the N,N-diethyl substitution precludes it from acting as a hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of C-H···O interactions with hydrogens from the diethyl groups or the aromatic ring of adjacent molecules.

The nitro group's oxygen atoms are also effective hydrogen bond acceptors, potentially interacting with weaker C-H donors. The interplay of these various hydrogen bonds would likely result in a complex and stable three-dimensional network, significantly influencing the crystal packing of (E/Z)-3-O-Methyl Entacapone.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Phenolic -OH | Nitro -NO2 (intramolecular) | Strong |

| Phenolic -OH | Amide C=O (intermolecular) | Strong |

| Phenolic -OH | Cyano -C≡N (intermolecular) | Moderate |

| Aromatic C-H | Nitro -NO2 (intermolecular) | Weak |

| Diethyl C-H | Amide C=O (intermolecular) | Weak |

Characterization of Pi-Stacking Interactions

The nitrophenyl ring of this compound is electron-deficient due to the presence of the electron-withdrawing nitro group. This electronic characteristic makes it prone to engaging in pi-stacking interactions with other aromatic systems. In the solid state, these interactions would likely involve the stacking of the nitrophenyl rings of adjacent molecules in a parallel-displaced or T-shaped arrangement.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. flinders.edu.aunih.govnih.gov By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of all close contacts can be obtained.

For this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the following key features:

Prominent red regions on the dnorm surface: These would indicate close contacts corresponding to the strong O-H···O and O-H···N hydrogen bonds.

Broader, less intense red areas: These would likely correspond to weaker C-H···O and C-H···N interactions.

Triangular patterns on the shape index surface: These are characteristic of pi-pi stacking interactions, indicating areas where the aromatic rings of adjacent molecules are in close proximity.

Fingerprint plots: These two-dimensional histograms of intermolecular contact distances would provide a quantitative breakdown of the different types of interactions. It is anticipated that O···H/H···O contacts would represent a significant percentage of the total interactions, reflecting the importance of hydrogen bonding. H···H and C···H/H···C contacts would also be major contributors, arising from the numerous van der Waals interactions. elsevierpure.com

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Percentage Contribution |

| O···H / H···O | 30 - 40% |

| H···H | 25 - 35% |

| C···H / H···C | 15 - 25% |

| N···H / H···N | 5 - 10% |

| C···C | < 5% |

Note: This data is predictive and based on analyses of structurally similar compounds.

Cocrystal Formation and Supramolecular Chemistry

The diverse array of functional groups in this compound makes it an excellent candidate for cocrystal formation. Cocrystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, neutral molecule (a coformer) into the crystal lattice. researchgate.netmdpi.com

The hydroxyl and amide groups of this compound are prime sites for forming robust supramolecular synthons with suitable coformers. For instance, coformers containing carboxylic acid or amide functionalities could form strong hydrogen bonds with the amide group of the target molecule. Similarly, coformers with hydrogen bond acceptor sites, such as pyridine (B92270) or pyrazine derivatives, could interact with the phenolic hydroxyl group.

Studies on the parent compound, Entacapone, have demonstrated its ability to form stable cocrystals with various coformers, leading to improved solubility and permeability. acs.orgmdpi.com It is highly probable that this compound would exhibit similar behavior, offering a promising avenue for the development of novel solid forms with tailored properties. The selection of a coformer would be guided by the principles of crystal engineering, aiming to create specific and predictable hydrogen bonding patterns.

Enzymatic Interactions and Structure Activity Relationship Sar Considerations

Relationship to Catechol-O-Methyltransferase (COMT) Substrates and Inhibitors

COMT is a critical enzyme in the metabolic pathway of catecholamines, catalyzing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. nih.govdrugbank.com This process, known as O-methylation, deactivates neurotransmitters like dopamine (B1211576) and norepinephrine. youtube.com COMT inhibitors are designed to block this action, thereby prolonging the activity of catechol-containing drugs and neurotransmitters. parkinson.org

The defining feature of Entacapone (B1671355) and other nitrocatechol-based COMT inhibitors is the catechol group—a phenyl ring with two adjacent hydroxyl (-OH) groups. researchgate.net In Entacapone, this is specifically a 3,4-dihydroxy-5-nitrophenyl moiety. This catechol structure is the essential pharmacophore that mimics the enzyme's natural substrates. nih.gov

(E/Z)-3-O-Methyl Entacapone represents a fundamental structural deviation from this requirement. In this molecule, the hydroxyl group at the 3-position of the phenyl ring is replaced by a methoxy (B1213986) group (-OCH₃). This single modification eliminates the catechol structure, leaving only one free hydroxyl group at the 4-position. This transformation from a dihydroxy to a monohydroxy-monomethoxy configuration is the key structural distinction and has profound implications for its interaction with the COMT enzyme.

| Feature | Entacapone | This compound |

|---|---|---|

| Core Moiety | Nitrocatechol (3,4-dihydroxy-5-nitrophenyl) | Nitroguaiacol (4-hydroxy-3-methoxy-5-nitrophenyl) |

| Group at 3-Position | Hydroxyl (-OH) | Methoxy (-OCH₃) |

| Group at 4-Position | Hydroxyl (-OH) | Hydroxyl (-OH) |

| Ability to Chelate Mg²⁺ | Yes | No |

The inhibitory activity of Entacapone is critically dependent on its catechol group's ability to interact with the COMT active site. A magnesium ion (Mg²⁺) is an essential cofactor for COMT's catalytic activity, and it is held within the active site. nih.gov Potent inhibitors like Entacapone bind by having their two adjacent hydroxyl groups chelate this Mg²⁺ ion. nih.gov This interaction is a cornerstone of their high-affinity binding.

The O-methylation at the 3-position in this compound theoretically abolishes this primary binding mechanism. The replacement of the hydroxyl group with a methoxy group prevents the necessary chelation of the Mg²⁺ ion. Without this anchoring interaction, the molecule is not expected to bind to the active site with any significant affinity or in the correct orientation required for inhibition. Consequently, this compound is not considered a COMT inhibitor; rather, it is the inactive product of the enzyme's action upon its parent compound (in species where this metabolism occurs). nih.gov

Comparative Analysis with Entacapone and other Nitrocatechol Derivatives concerning Enzymatic Selectivity

When comparing this compound to established nitrocatechol COMT inhibitors like Entacapone and Tolcapone, the difference in enzymatic selectivity is stark. Entacapone and Tolcapone are designed to be highly potent and selective inhibitors of the COMT enzyme. nih.govtandfonline.com Their structure allows them to specifically target the COMT active site over other enzymes.

This compound, lacking the essential catechol moiety, would exhibit no such selectivity or inhibitory capacity for COMT. Its relationship with the enzyme is that of a product, not an inhibitor. While Entacapone and Tolcapone are characterized by low nanomolar IC₅₀ values, the theoretical IC₅₀ for 3-O-Methyl Entacapone would be orders of magnitude higher, indicative of a lack of meaningful inhibitory activity. This compound exemplifies how a minor metabolic modification, in this case, the very reaction COMT catalyzes, can completely deactivate a potent enzyme inhibitor.

Theoretical Modeling of Enzyme-Ligand Interactions

While direct experimental studies on the binding of this compound are scarce due to its nature as an inactive metabolite, theoretical modeling based on the known structure of the COMT active site provides clear predictions about its lack of interaction.

Molecular docking simulations of Entacapone within the COMT active site consistently show a well-defined binding mode. nih.gov Key interactions include:

Coordination: The 3- and 4-hydroxyl groups of the catechol ring form strong coordinate bonds with the catalytic Mg²⁺ ion.

Hydrogen Bonding: The hydroxyl groups also act as hydrogen bond donors and acceptors with surrounding amino acid residues, such as Glu199 and Lys144. nih.gov

A theoretical docking study of this compound would predict a dramatic loss of these critical interactions. The absence of the 3-hydroxyl group would make Mg²⁺ chelation impossible. This removes the primary anchor positioning the molecule within the catalytic site, leading to a much less stable and poorly oriented binding pose. The potential for hydrogen bonding is also reduced by half in the critical pharmacophore region.

Based on the disruption of key interactions identified in docking studies, the predicted binding affinity for this compound would be significantly lower than that of Entacapone. Binding affinity is often expressed as binding energy (kcal/mol), with more negative values indicating stronger binding. While Entacapone binds with high affinity, its 3-O-methylated metabolite would be expected to have a much less favorable binding energy, reflecting a weak and non-specific interaction.

The specificity of Entacapone for COMT is driven by the enzyme's unique active site, which is tailored to bind catechol structures. By losing its catechol moiety, this compound loses the chemical feature that confers this specificity. Therefore, it is predicted to be a poor and non-specific ligand for the COMT enzyme.

| Interaction Type | Entacapone | This compound (Predicted) |

|---|---|---|

| Mg²⁺ Coordination | Strong, via 3-OH and 4-OH groups | None (prevention by 3-OCH₃ group) |

| Hydrogen Bonding (Catechol Moiety) | Present with active site residues (e.g., Glu199, Lys144) | Significantly reduced or absent |

| Binding Orientation | Specific and stable | Unstable and non-specific |

| Predicted Binding Affinity | High | Very Low |

| Predicted Activity | Potent Inhibitor | Inactive Metabolite |

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is a cornerstone for the analysis of "(E/Z)-3-O-Methyl Entacapone (B1671355)," enabling the separation of the geometric isomers and the detection of any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for the quantitative analysis and impurity profiling of entacapone and its derivatives. While specific methods for (E/Z)-3-O-Methyl Entacapone are not extensively detailed in the public domain, methods developed for entacapone provide a strong foundation.

A typical RP-HPLC method for entacapone utilizes a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.com Gradient elution is often employed to achieve optimal separation of the parent compound from its impurities, including the (Z)-isomer. longdom.org For instance, a developed RP-HPLC method for entacapone and its 17 impurities used a C18 column (250 x 4.6 mm, 5 µm) with a gradient elution of a phosphate buffer (pH 2.5) and acetonitrile at a flow rate of 1.0 mL/min, with UV detection at 210 nm. oup.com

The separation of the (E) and (Z) isomers of entacapone has been successfully achieved with a resolution factor of 3.0 on a Gemini C18 column (50 mm x 4.6 mm, 5 µm) using an isocratic mobile phase of 1% formic acid and methanol (50:50, v/v). nih.gov This indicates that similar chromatographic conditions could be optimized for the baseline separation of the (E) and (Z) isomers of 3-O-Methyl Entacapone. The retention times for the Z-isomer and E-isomer of entacapone in one study were reported to be 14.76 and 29.67 minutes, respectively, demonstrating good separation. derpharmachemica.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Gemini C18 (50mm x 4.6mm, 5µm) | nih.gov |

| Mobile Phase | 1% Formic Acid: Methanol (50:50, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection | UV at 210 nm | oup.com |

| Resolution (E/Z isomers) | 3.0 | nih.gov |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Given the molecular weight and polar functional groups present in "this compound" (Molecular Weight: 319.32 g/mol ), direct GC analysis may be challenging without derivatization to increase volatility and thermal stability. While specific GC methods for this compound are not readily found in the literature, the general approach would involve silylation or other derivatization techniques to mask the polar groups. The choice of column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, and the temperature program would need to be carefully optimized.

Since "this compound" possesses geometric isomers, it is plausible that in certain synthesis routes or biological systems, stereoisomers could also be present if a chiral center is introduced. Chiral chromatography is the definitive method for the separation of enantiomers. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The development of a chiral HPLC method would involve screening various CSPs and mobile phases (both normal-phase and reverse-phase) to achieve enantiomeric separation. The selection of the appropriate chiral selector is critical and often empirical. nih.gov

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative determination of "this compound" in bulk drug or simple formulations, provided there are no interfering substances that absorb at the same wavelength. For entacapone, spectrophotometric methods have been developed and validated. researchgate.netnih.gov One method for entacapone in bulk and tablet dosage form utilized methanol as the solvent, with the UV spectrum showing a maximum absorbance (λmax) at 308 nm. researchgate.net Another study reported a λmax of 421.0 nm for entacapone in 0.1M NaOH. The linearity was established over a concentration range of 3-18 µg/mL. researchgate.net

For a mixture containing entacapone, levodopa (B1675098), and carbidopa, a derivative spectrophotometric method was developed using 0.5 M NaOH as the solvent. ijcce.ac.ir This suggests that similar approaches could be adapted for the quantification of "this compound," likely exhibiting a chromophore that absorbs in the UV-Vis region. The development of such a method would involve determining the λmax of the compound in a suitable solvent and establishing the linearity of response according to Beer-Lambert law.

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Methanol | researchgate.net |

| λmax | 308 nm | researchgate.net |

| Linearity Range | 2-15 µg/mL | researchgate.net |

| Solvent | 0.1M NaOH | researchgate.net |

| λmax | 421 nm | researchgate.net |

| Linearity Range | 3-18 µg/mL | researchgate.net |

Advanced Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them invaluable for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for the analysis of "this compound." These techniques provide not only retention time data from the LC separation but also molecular weight and structural information from the mass spectrometer. An LC-ESI-MS/MS method has been developed for the simultaneous quantitation of (E)- and (Z)-isomers of entacapone in human plasma. nih.gov This method utilized a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, with parent-to-product ion transitions of m/z 306.1→233.0 for both isomers. nih.gov A similar approach could be readily adapted for "this compound," where the precursor and product ions would be specific to its structure (C₁₅H₁₇N₃O₅, MW: 319.32). pharmaffiliates.com

Furthermore, an HPLC-MS/MS method has been developed for the simultaneous determination of several compounds in human plasma, including 3-O-methyldopa, a structurally related compound. nih.govresearchgate.net This demonstrates the capability of LC-MS/MS to analyze methylated catechol derivatives in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS), following appropriate derivatization, could also be employed for the identification and quantification of "this compound" and its impurities.

Method Validation for Specificity, Sensitivity, and Accuracy in Research Settings

Any analytical method developed for "this compound" must be validated to ensure its suitability for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). derpharmachemica.com The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often demonstrated by the resolution between the analyte peak and other peaks. derpharmachemica.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijarmps.org Linearity is typically evaluated by linear regression analysis of the calibration curve. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. derpharmachemica.comjocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). derpharmachemica.comneliti.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.comjocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. derpharmachemica.comneliti.com

For example, a validated RP-HPLC method for entacapone reported a limit of detection (LOD) of 0.004% and a limit of quantification (LOQ) of 0.012% for the Z-isomer. derpharmachemica.com Another study on entacapone demonstrated good linearity (r² > 0.99) and recovery for all impurities. oup.com

| Parameter | Description | Typical Acceptance Criteria (for research) |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity/resolution > 1.5 |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value. | Recovery of 98-102% |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Resistance to small method variations. | RSD ≤ 2% after minor changes in parameters |

Metabolic and Biotransformation Research Pathways

Role as a Synthetic Intermediate in Entacapone (B1671355) Production

(E/Z)-3-O-Methyl Entacapone, specifically the (E)-isomer, serves as a crucial precursor in several patented synthesis routes for producing the active pharmaceutical ingredient, Entacapone. The general synthetic strategy involves the formation of the methylated compound followed by a demethylation step to yield the final dihydroxy product.

One established process involves the nitration of (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide. This reaction specifically targets the position adjacent to the hydroxyl group, resulting in the formation of (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitro-phenyl)-acrylamide, which is (E)-3-O-Methyl Entacapone. The final step in this synthesis is the demethylation of this intermediate to produce Entacapone google.com. This demethylation is a chemical process, for which reagents like aluminum chloride (AlCl₃) have been shown to be effective, with studies indicating that conducting the reaction in the absence of a base like pyridine (B92270) can significantly increase the yield from around 80% to 92% google.com.

The synthesis often results in a mixture of (E) and (Z) isomers, but the processes are designed to isolate the therapeutically active (E)-isomer google.com. The intermediate, (E)-3-O-Methyl Entacapone, is a stable compound that can be produced with high purity and a very low amount of the (Z)-isomer (less than 0.1%) google.com.

Table 1: Synthesis Pathway Involving (E)-3-O-Methyl Entacapone

| Step | Precursor | Reaction | Product | Key Reagents/Conditions |

|---|---|---|---|---|

| 1 | (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide | Nitration | (E)-3-O-Methyl Entacapone | Nitrating agent |

| 2 | (E)-3-O-Methyl Entacapone | Demethylation | (E)-Entacapone | AlCl₃ |

Potential Biotransformation Studies for this compound

While this compound is primarily known as a synthetic intermediate, its potential biotransformation is an area of scientific interest, particularly concerning its structural similarity to Entacapone.

In the context of drug metabolism, the reverse reaction of methylation—demethylation—is a theoretical possibility. However, the primary enzyme relevant to Entacapone, Catechol-O-methyltransferase (COMT), catalyzes the transfer of a methyl group to catechol structures, not the removal of it hres.cadrugs.com. The function of COMT is the metabolic elimination of biologically active catechols drugs.com. Entacapone's mechanism of action is the inhibition of this methylation process, thereby preventing the metabolism of levodopa (B1675098) to 3-O-methyldopa (3-OMD) hres.canih.gov. There is no significant evidence in the reviewed literature to suggest that this compound undergoes significant enzymatic demethylation back to Entacapone in biological systems as a major metabolic pathway. The synthesis of Entacapone from its 3-O-methylated intermediate requires potent chemical reagents, which is distinct from typical enzymatic processes in the body google.com.

Direct metabolic studies on this compound are not extensively documented. However, inferences can be drawn from the well-characterized metabolism of the parent compound, Entacapone. Entacapone is almost completely metabolized before excretion drugs.comnih.gov. The main metabolic pathways for Entacapone are isomerization to its (Z)-isomer (cis-isomer) and subsequent direct glucuronidation of both the parent (E)-isomer and the (Z)-isomer hres.cadrugs.com. The resulting glucuronide conjugate is inactive drugs.com.

Based on this, it is plausible that this compound, if present in a biological system, could undergo similar biotransformations. Other potential metabolic reactions, by analogy with Entacapone, could include N-deethylation of the amide substituent researchgate.net. Unlike the structurally similar drug Tolcapone, Entacapone does not appear to undergo significant reduction of its nitrobenzene (B124822) group researchgate.net.

Table 2: Known vs. Hypothesized Metabolic Fates

| Compound | Known/Hypothesized Pathway | Description | Biological Activity of Metabolite |

|---|---|---|---|

| Entacapone | Isomerization (E to Z) | Conversion to the cis-geometric isomer. This is a major metabolic route. hres.cadrugs.comresearchgate.net | Inactive |

| Entacapone | Glucuronidation | Direct conjugation of the parent (E) and isomerized (Z) forms. hres.cadrugs.com | Inactive |

| This compound | Hypothesized Glucuronidation | Conjugation at the remaining free hydroxyl group. | Likely inactive |

| This compound | Hypothesized N-deethylation | Removal of one or both ethyl groups from the amide side chain. researchgate.net | Unknown |

Isomerization Research (E/Z Interconversion) in Biological Milieu

The interconversion between the (E) and (Z) geometric isomers is a critical aspect of the chemistry and metabolism of Entacapone and its derivatives.

In chemical synthesis and formulation, the stability of the isomers is a key consideration. Research has shown that the (Z)-isomer of the parent compound, Entacapone, is unstable and can be readily transformed into the more stable (E)-isomer under the influence of heat or acids google.comgoogle.com. This inherent chemical instability suggests that non-enzymatic conversion from the (Z) to the (E) form can occur under certain physicochemical conditions. In contrast, within biological systems, the main metabolic pathway for the active (E)-isomer of Entacapone is its isomerization to the inactive (Z)-isomer, which is then followed by glucuronidation hres.cadrugs.com.

The conversion of the (E)-isomer of Entacapone to the (Z)-isomer is a primary metabolic event in humans hres.cadrugs.com. This E-to-Z isomerization is considered a major biotransformation pathway, suggesting it is likely mediated by enzymes within the body, most notably in the liver where Entacapone is extensively metabolized hres.caresearchgate.net. While non-enzymatic isomerization from the (Z) to the (E) form can be induced by factors like acid and heat, the metabolic conversion observed in vivo is predominantly in the E-to-Z direction, leading to an inactive metabolite google.comresearchgate.net. This indicates a controlled, likely enzymatic, process designed to inactivate and eliminate the compound.

Table 3: Summary of Isomerization Processes

| Isomer Conversion | Context | Driving Factor | Result |

|---|---|---|---|

| (Z) to (E) | Chemical/In Vitro | Heat, Acid google.comgoogle.com | Formation of the therapeutically active, more stable isomer. |

| (E) to (Z) | Biological/Metabolic | Likely enzymatic processes in the liver. hres.cadrugs.comresearchgate.net | Formation of an inactive metabolite for subsequent elimination. |

Future Directions in Research

Development of Novel Synthetic Approaches and Derivatization Strategies

Future research into (E/Z)-3-O-Methyl Entacapone (B1671355) will necessitate efficient and scalable synthetic methodologies to produce the compound for analytical and biological studies. Current syntheses of Entacapone often rely on the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with N,N-diethyl-2-cyanoacetamide. quickcompany.ingoogle.com Building upon this, novel approaches for (E/Z)-3-O-Methyl Entacapone could be explored.

One potential strategy involves a post-condensation methylation of the synthesized Entacapone. This would require the development of regioselective methylation techniques to specifically target the 3-hydroxyl group while leaving the 4-hydroxyl group unprotected. Alternatively, a convergent synthesis could be designed, starting with a pre-methylated benzaldehyde (B42025) derivative.

Furthermore, the development of derivatization strategies for this compound is a logical next step. By systematically modifying key functional groups, researchers can probe the structure-activity relationship (SAR) of this metabolite. These strategies would aim to synthesize a library of related compounds to evaluate how structural changes impact biological activity.

| Research Area | Objective | Potential Approach | Rationale |

|---|---|---|---|

| Novel Synthesis | Develop a targeted, efficient synthesis of this compound. | Knoevenagel condensation using 3-methoxy-4-hydroxy-5-nitrobenzaldehyde as a starting material. | Avoids post-synthesis modification of Entacapone, potentially leading to higher yields and fewer side products. |

| Derivatization | Explore the Structure-Activity Relationship (SAR) of the metabolite. | Modification of the N,N-diethylamide moiety to other alkyl or cyclic amines. | To investigate the role of the amide group in potential biological interactions and metabolic stability. |

| Derivatization | Assess the importance of the cyano group. | Replacement of the cyano group with other electron-withdrawing groups (e.g., esters, ketones). | To determine the contribution of the electrophilic nature of the propenamide backbone to any observed biological effects. |

Advanced Computational Studies for Ligand Design and Interaction Prediction

Computational modeling has become an indispensable tool in drug discovery and mechanistic studies. For COMT inhibitors like Entacapone, techniques such as pharmacophore modeling and molecular docking have been employed to understand their interaction with the enzyme's active site. nih.gov These approaches can be extended to investigate this compound.

Future computational studies should focus on modeling the interaction of this compound with the COMT active site. The presence of the methyl group on the 3-hydroxyl position fundamentally alters the molecule's ability to act as a catechol substrate. Docking simulations can predict how this modification affects binding affinity and orientation within the active site compared to the parent compound, Entacapone. Such studies can provide a molecular-level explanation for its role as a metabolic product rather than an inhibitor.

Beyond COMT, computational methods can be used to screen this compound against a wide array of protein targets. This "in silico" screening can help identify potential off-target interactions, guiding further experimental investigation into the compound's broader biological profile.

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of this compound within the COMT active site. | Elucidation of altered hydrogen bonding and steric interactions due to the 3-O-methyl group, explaining its lack of inhibitory activity. |

| Reverse Docking/Target Fishing | Identify potential "off-target" protein interactions for this compound. | A prioritized list of potential interacting proteins for subsequent experimental validation. |

| Molecular Dynamics (MD) Simulations | Analyze the stability of the predicted ligand-protein complexes over time. | Insight into the dynamics and residence time of this compound at potential binding sites. |

Exploration of Enzymatic Interactions Beyond COMT for Broader Biological Relevance

While the interaction of Entacapone with COMT is well-established, the broader enzymatic interactions of its metabolites, including this compound, are largely unknown. Research in rats has shown that Entacapone can undergo other metabolic transformations, including N-dealkylation and reduction of the nitro group, suggesting the involvement of other enzyme systems. nih.gov It is plausible that its methylated metabolite could also serve as a substrate for these or other enzymes, such as cytochrome P450s. nih.gov

A particularly compelling avenue for future research stems from the recent discovery that Entacapone can interact with targets beyond COMT. Specifically, Entacapone has been identified as a reversible covalent modifier of Kelch-like ECH-associated protein 1 (KEAP1), a key sensor for oxidative stress. acs.org This interaction leads to the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which upregulates antioxidant genes and exerts anti-inflammatory effects. acs.org

A critical unanswered question is whether this compound retains this off-target activity. The electrophilic cyanoacrylamide moiety, believed to be responsible for the interaction with KEAP1, remains intact in the methylated metabolite. acs.org Investigating the potential for this compound to activate the NRF2 pathway would be a significant step in determining if it possesses broader biological relevance beyond being an inactive metabolite of a COMT inhibitor. This could open up new therapeutic possibilities for Entacapone derivatives and provide a more complete picture of the parent drug's pharmacological footprint.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and structurally characterizing the (E) and (Z) isomers of 3-O-Methyl Entacapone?

- Methodology :

- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor isomer-specific crystallization. Use chiral catalysts or stereoselective reagents to enhance isomer purity .

- Characterization :

- NMR Spectroscopy : Compare chemical shifts of the α-cyano and nitro groups to distinguish E/Z configurations via coupling constants and NOE effects .

- HPLC : Employ reverse-phase columns (e.g., ACE® C18) with UV detection at 254 nm to resolve isomers. Validate retention times using reference standards .

- X-ray Diffraction : Confirm absolute stereochemistry via single-crystal analysis .

Q. How can researchers quantify (E/Z)-3-O-Methyl Entacapone in biological matrices, and what validation parameters are critical?

- Methodology :

- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the compound from plasma/urine .

- Analytical Techniques :

- LC-MS/MS : Optimize ionization (ESI+) and monitor transitions (e.g., m/z 305→214 for quantification). Include deuterated analogs (e.g., Entacapone-d10) as internal standards .

- Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects per ICH guidelines .

Q. What stability studies are essential for this compound under varying storage and experimental conditions?

- Methodology :

- Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC peak area reduction. Use amber vials to prevent isomerization .

- Thermal Stability : Incubate samples at 40°C/75% RH for 4 weeks and quantify degradation products (e.g., nitro-reduced metabolites) .

Advanced Research Questions

Q. How do the pharmacokinetic (PK) profiles of the (E) and (Z) isomers differ, and what factors influence their bioavailability?

- Methodology :

- PK Studies : Administer isomers separately in rodent models. Collect plasma samples at 0.5, 1, 2, 4, and 8 hours post-dose. Calculate AUC, Cmax, and t½ using non-compartmental analysis .

- Bioavailability Drivers :

- Solubility : Perform shake-flask assays to determine pH-dependent solubility (e.g., 1.4 g/cm³ at pH 7.4) .

- First-Pass Metabolism : Use liver microsomes to assess isomer-specific glucuronidation rates .

Q. What experimental models best elucidate the isomer-specific effects of 3-O-Methyl Entacapone on COMT inhibition and oxidative stress?

- Methodology :

- COMT Inhibition : Compare IC50 values of E/Z isomers in recombinant human COMT enzyme assays. Use levodopa as a substrate and quantify 3-O-methyldopa via LC-MS .

- Oxidative Stress :

- In Vitro : Expose SH-SY5Y cells to peroxynitrite (ONOO⁻) and measure isomer-mediated ROS reduction via DCFH-DA fluorescence .

- In Vivo : Use MPTP-induced Parkinsonian mice to evaluate neuroprotection (e.g., dopaminergic neuron survival via tyrosine hydroxylase staining) .

Q. How can conflicting data on the clinical efficacy of Entacapone derivatives be resolved through meta-analysis?

- Methodology :

- Systematic Review : Include RCTs and observational studies from databases (PubMed, Web of Science). Define inclusion criteria (e.g., UPDRS score improvements, OFF-time reduction) .

- Statistical Analysis : Perform random-effects meta-analysis to account for heterogeneity. Use subgroup analysis to isolate isomer-specific effects and assess publication bias via funnel plots .

Q. What in vivo and in vitro models are optimal for studying the blood-brain barrier (BBB) penetration of this compound?

- Methodology :

- In Vitro BBB Model : Use co-cultures of brain endothelial cells and astrocytes. Measure apparent permeability (Papp) and efflux ratios (e.g., P-gp inhibition with verapamil) .

- In Vivo : Administer isomers to rats and quantify brain-to-plasma ratios via LC-MS. Correlate with logP values (e.g., 1.4±0.1) .

Methodological Considerations

- Data Interpretation : Prioritize raw data over summary statistics. For example, report individual UPDRS scores rather than mean changes to identify outliers .

- Confounding Variables : In clinical studies, adjust for levodopa dosage, DDCI type (carbidopa vs. benserazide), and disease duration using multivariate regression .

- Open Science Practices : Share chromatograms, NMR spectra, and raw PK data in repositories with standardized metadata (e.g., Dublin Core terms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.